molecular formula C8H4ClN3O3 B177313 2-Chloro-7-nitroquinazolin-4(3H)-one CAS No. 129112-64-7

2-Chloro-7-nitroquinazolin-4(3H)-one

Cat. No.: B177313
CAS No.: 129112-64-7
M. Wt: 225.59 g/mol
InChI Key: AXZHXOUENOJTBD-UHFFFAOYSA-N
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Description

2-Chloro-7-nitroquinazolin-4(3H)-one: is a heterocyclic compound that belongs to the quinazolinone family. It is characterized by the presence of a chlorine atom at the second position and a nitro group at the seventh position on the quinazolinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-nitroquinazolin-4(3H)-one typically involves the nitration of 2-chloroquinazolin-4(3H)-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group at the seventh position can be reduced to an amino group.

    Oxidation Reactions: The compound can undergo oxidation under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

    Reduction Reactions: Reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution Products: Various substituted quinazolinones depending on the nucleophile used.

    Reduction Products: 2-Chloro-7-aminoquinazolin-4(3H)-one.

    Oxidation Products: Oxidized derivatives of quinazolinone.

Scientific Research Applications

2-Chloro-7-nitroquinazolin-4(3H)-one has several applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-7-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chlorine atom can participate in electrophilic substitution reactions, leading to the formation of covalent bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Chloroquinazolin-4(3H)-one: Lacks the nitro group at the seventh position.

    7-Nitroquinazolin-4(3H)-one: Lacks the chlorine atom at the second position.

    2-Amino-7-nitroquinazolin-4(3H)-one: Contains an amino group instead of a chlorine atom at the second position.

Comparison: 2-Chloro-7-nitroquinazolin-4(3H)-one is unique due to the presence of both the chlorine atom and the nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-chloro-7-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O3/c9-8-10-6-3-4(12(14)15)1-2-5(6)7(13)11-8/h1-3H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZHXOUENOJTBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562199
Record name 2-Chloro-7-nitroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129112-64-7
Record name 2-Chloro-7-nitroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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